
2,5-Difluoro-4-methoxybenzaldehyde
Overview
Description
2,5-Difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2,5-Difluoro-4-methoxybenzoic acid.
Reduction: 2,5-Difluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2,5-Difluoro-4-methoxybenzaldehyde finds applications in several research domains:
Organic Chemistry
- Intermediate in Synthesis: It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure enhances the biological activity of the resulting compounds.
Biochemistry
- Enzyme Studies: The compound serves as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with enzymes can provide insights into their functions and inhibition mechanisms.
- Inhibitory Activity: Case studies have shown that derivatives of this compound exhibit significant inhibitory activity against various biological targets, including superoxide generation and elastase release in neutrophils .
Medicinal Chemistry
- Therapeutic Potential: Research indicates that this compound may possess therapeutic properties, making it a candidate for drug development. Its derivatives have been explored for their potential anti-inflammatory and anticancer activities .
Material Science
- Specialty Chemicals Production: The compound is used in producing specialty chemicals with specific properties tailored for industrial applications. Its unique chemical characteristics allow for the development of materials with enhanced performance metrics.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
3,5-Difluoro-4-methoxybenzaldehyde | Structure | Different fluorine positions affecting reactivity |
2,6-Difluoro-4-methoxybenzaldehyde | Structure | Isomeric variant with distinct properties |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Structure | Hydroxyl group instead of a second fluorine |
The positioning of fluorine atoms in this compound significantly influences its reactivity and interactions compared to its isomers and analogs.
Case Studies
- Inhibition Studies : A comprehensive study demonstrated that derivatives of this compound exhibited over 50% inhibition of superoxide anion generation at a concentration of 10 μM. This suggests potential applications in treating oxidative stress-related diseases .
- Synthesis of Novel Compounds : Researchers have successfully synthesized novel compounds utilizing this compound as a starting material. These compounds have shown promising biological activities in preliminary assays, indicating their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-methoxybenzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, interacting with active sites and altering enzyme activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-methoxybenzaldehyde: Similar structure but with different fluorine atom positions.
2,6-Difluoro-4-methoxybenzaldehyde: Another isomer with fluorine atoms at different positions.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of a second fluorine atom.
Uniqueness
2,5-Difluoro-4-methoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to different physical and chemical properties compared to its isomers and analogs .
Biological Activity
2,5-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde that has garnered interest in medicinal chemistry due to its unique molecular structure, characterized by the presence of two fluorine atoms and a methoxy group. This compound serves as a versatile building block in organic synthesis and has shown potential biological activities, particularly in the context of its derivatives.
- Molecular Formula : CHFO
- Molecular Weight : 172.13 g/mol
- Melting Point : 73-77 °C
- Appearance : Faint gold solid
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde functional group allows it to participate in reactions that can modulate enzyme activity or receptor interactions. The incorporation of fluorine enhances the compound's binding affinity and stability within biological systems, which is crucial for its pharmacological effects.
1. G Protein-Coupled Receptors (GPCRs)
Research indicates that derivatives of this compound may function as agonists for GPCRs, which are pivotal in regulating metabolic pathways. These interactions are particularly relevant for conditions such as type 2 diabetes. For instance, studies have shown that specific derivatives can influence glucose metabolism through AMPK activation, a key regulator of energy homeostasis .
2. Antimicrobial and Anti-inflammatory Properties
Certain derivatives of this compound have demonstrated antimicrobial and anti-inflammatory activities. These effects are significant for developing therapeutic agents aimed at treating infections and inflammatory diseases .
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown inhibitory effects on various kinases, including DYRK1A and CLK1, with reported IC values indicating moderate to high potency . Table 1 summarizes the IC values for selected derivatives against different kinases.
Compound | Target Kinase | IC (nM) |
---|---|---|
4k | DYRK1A | 35 |
4l | DYRK1A | 54 |
4i | DYRK1A | 105 |
4j | DYRK1A | 116 |
4k | CLK1 | 14 |
4k | CLK4 | 26 |
Case Studies
Several case studies have explored the biological activity of compounds derived from this compound:
- Study on Metabolic Disorders : A study published in Nature highlighted how certain derivatives could enhance glucose uptake in skeletal muscle cells by activating AMPK pathways, suggesting potential applications in diabetes treatment .
- Antioxidant Studies : Research indicated that some derivatives possess antioxidant properties, protecting against oxidative stress in cellular models. This was evaluated using DPPH discoloration assays, which confirmed their efficacy in scavenging free radicals .
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a precursor for novel therapeutic agents. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development targeting metabolic disorders and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-difluoro-4-methoxybenzaldehyde?
The synthesis typically involves electrophilic substitution or directed ortho-metalation strategies. For example, fluorination of 4-methoxybenzaldehyde derivatives using fluorinating agents like Selectfluor™ under controlled conditions can introduce fluorine atoms at the 2- and 5-positions. A general method for substituted benzaldehydes involves refluxing precursors with acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Alternative routes may utilize halogen-exchange reactions on chloro- or nitro-precursors .
Q. How can the purity and structural identity of this compound be verified?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at C4, fluorine at C2/C5) .
- HPLC : Purity assessment using reverse-phase columns (e.g., ≥95% purity as per supplier specifications) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (172.13 g/mol for CHFO) .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, analogous fluorinated aldehydes require:
- Use of nitrile gloves, lab coats, and eye protection.
- Ventilation to avoid inhalation of vapors.
- Storage in airtight containers under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do the positions of fluorine substituents influence the reactivity of this compound in nucleophilic additions?
The electron-withdrawing fluorine atoms at C2 and C5 increase the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles like Grignard reagents or amines. Steric effects are minimal due to the meta-fluorine arrangement, allowing regioselective reactions. Comparative studies with 3,5-difluoro isomers show slower reaction kinetics due to steric hindrance in the latter .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- Distillation : Fractional distillation under reduced pressure to isolate the aldehyde from byproducts.
- In-line Monitoring : Employ FTIR or HPLC to track reaction progress and optimize yield .
Q. How does this compound serve as an intermediate in medicinal chemistry?
Its aldehyde group is pivotal for constructing heterocycles (e.g., imidazoles, triazoles) via condensation reactions. For example, reacting with aminotriazoles forms Schiff bases, which are precursors for antimicrobial or anticancer agents . Fluorine atoms enhance metabolic stability and bioavailability in drug candidates .
Q. What are the challenges in characterizing degradation products of this compound under acidic conditions?
Acidic hydrolysis may cleave the methoxy group or oxidize the aldehyde to carboxylic acid. LC-MS/MS is critical for identifying degradation pathways. Stability studies in buffered solutions (pH 1–7) combined with NMR can track fluorine retention .
Q. How does substituent positioning in difluoro-methoxybenzaldehydes affect their spectroscopic signatures?
- NMR : Fluorine at C2/C5 appears as distinct doublets (J ≈ 8–12 Hz), whereas para-fluorines (e.g., 3,5-difluoro) show singlet patterns.
- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm) shift slightly based on electron-withdrawing effects of fluorine .
Q. Methodological Considerations
Q. What solvent systems are optimal for recrystallizing this compound?
A 1:3 mixture of ethyl acetate and hexane yields high-purity crystals. Polar aprotic solvents like DMF should be avoided due to potential aldehyde oxidation .
Q. How can regioselectivity issues during fluorination be addressed?
- Directed Metalation : Use tert-butyllithium to deprotonate specific positions before fluorination.
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy) to direct fluorine incorporation .
Properties
IUPAC Name |
2,5-difluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKDDVUUMOTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397416 | |
Record name | 2,5-difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-08-0 | |
Record name | 2,5-Difluoro-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879093-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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